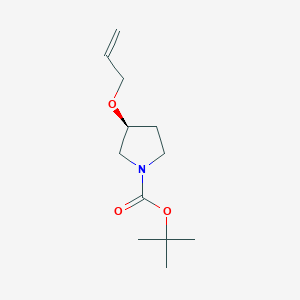![molecular formula C6H11NO2 B1378869 2,8-Dioxa-5-azaspiro[3.5]nonane CAS No. 1240725-47-6](/img/structure/B1378869.png)
2,8-Dioxa-5-azaspiro[3.5]nonane
Overview
Description
2,8-Dioxa-5-azaspiro[3.5]nonane is a synthetic chemical compound that belongs to the group of spirocyclic compounds . It has a molecular weight of 129.16 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H11NO2/c1-2-8-3-6(7-1)4-9-5-6/h7H,1-5H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a refrigerator .The safety information includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .
Scientific Research Applications
Environmental Contamination and Remediation
One significant area of research is the study of dioxane compounds, particularly 1,4-Dioxane, due to its stability and difficulty to degrade in the environment. It has been historically used as a solvent stabilizer for chlorinated solvents and is now recognized as an emerging contaminant in water supplies. Research by Godri Pollitt et al. (2019) highlights the challenges in remediating 1,4-dioxane from water due to its physical and chemical properties that allow it to easily migrate in groundwater. The study calls for alternative removal approaches and more research into human health effects, chemical interactions, and treatment technologies (Godri Pollitt et al., 2019).
Bioproducts and Green Chemistry
Another area of interest is the development and application of green chemistry principles for the sustainable production of chemicals and fuels. Zhi-Long Xiu and A. Zeng (2008) reviewed the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, highlighting the need for efficient and low-energy-consuming separation techniques. This review underscores the importance of finding greener alternatives for the recovery and purification of valuable bioproducts from fermentation broths (Zhi-Long Xiu & A. Zeng, 2008).
Molecular Toxicology and Risk Assessment
The environmental and health risks of dioxane compounds and similar toxicological profiles are of great concern. Studies on 2,4-D herbicide and its toxic effects have contributed to a better understanding of its environmental impact and helped in developing safer agricultural practices. Natana Raquel Zuanazzi et al. (2020) performed a scientometric review analyzing global trends in studies on 2,4-D herbicide toxicity, which helps in identifying research gaps and future directions for toxicology and environmental health research (Natana Raquel Zuanazzi et al., 2020).
Advanced Materials and Polymers
Research into novel polymers and materials, including those that may incorporate or resemble the structure of "2,8-Dioxa-5-azaspiro[3.5]nonane", focuses on developing new properties and applications. Jian Wu and P. Mather (2009) discussed the incorporation of polyhedral oligomeric silsesquioxane (POSS) into polymers, which has revealed new polymer physics, synthetic routes, and applications. This work indicates the potential for innovative material design and applications that could relate to the functionalities of "this compound" (Jian Wu & P. Mather, 2009).
properties
IUPAC Name |
2,8-dioxa-5-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-8-3-6(7-1)4-9-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRAGOCQIKGTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(N1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240725-47-6 | |
| Record name | 2,8-dioxa-5-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)
![3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B1378789.png)
![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)



![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)
![2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1378801.png)
![4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1378806.png)
![Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate](/img/structure/B1378807.png)

